molecular formula C18H38S<br>CH3-(CH2)17-SH<br>C18H38S B147371 1-Octadecanethiol CAS No. 2885-00-9

1-Octadecanethiol

Cat. No. B147371
CAS RN: 2885-00-9
M. Wt: 286.6 g/mol
InChI Key: QJAOYSPHSNGHNC-UHFFFAOYSA-N
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Description

1-Octadecanethiol (C18H38S), also known as octadecyl mercaptan, is a long-chain aliphatic thiol that has been extensively studied for its ability to form self-assembled monolayers (SAMs) on various substrates. These SAMs have been utilized in a wide range of applications, including sensor technology, nanoparticle stabilization, and surface modification for corrosion resistance.

Synthesis Analysis

The synthesis of 1-Octadecanethiol itself is not detailed in the provided papers. However, its application in the synthesis of complex molecules and materials is evident. For instance, it has been used to cap gold nanoparticles during a sputtering synthesis process, which resulted in the formation of fluorescent Au nanoparticles without plasmon absorption . Additionally, enantiomerically pure phosphocholine-octadecane compounds have been synthesized using octadecanethiol derivatives, showcasing its utility in the preparation of biologically relevant molecules .

Molecular Structure Analysis

The molecular structure of 1-Octadecanethiol SAMs has been characterized using various techniques. For example, helium diffraction measurements have revealed a superlattice structure on Au(111) surfaces, indicating a complex arrangement of the hydrocarbon chains . Similarly, a combination of synchrotron x-ray and helium atom diffraction has been used to study the structure of SAMs on Au(001), revealing a two-dimensional distorted hexagonal structure with specific lattice constants and tilt angles .

Chemical Reactions Analysis

The chemical reactivity of 1-Octadecanethiol is primarily associated with its thiol group, which can form strong bonds with metal surfaces, leading to the formation of SAMs. This property has been exploited to modify the surface of graphene, enabling its use as a sensor for mercury detection . The thiol group also facilitates the direct attachment to semiconductor surfaces, as demonstrated by the formation of highly organized monolayers on GaAs(001) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Octadecanethiol SAMs have been extensively studied. These monolayers exhibit high thermal stability, oleophobicity, and hydrophobicity, which are desirable traits for protective coatings . The SAMs' stability and structure are influenced by the substrate, as shown by the different thermal behaviors observed on gold versus GaAs surfaces . Additionally, the interaction of 1-Octadecanethiol with copper surfaces has been investigated, revealing its potential in corrosion protection .

Case Studies

Several case studies highlight the practical applications of 1-Octadecanethiol. Its use in the detection of mercury via modified graphene field-effect transistors is a notable example of its role in environmental sensing . The formation of SAMs on gold and their structural resilience upon thermal cycling demonstrate the robustness of these monolayers for various technological applications . Furthermore, the electrochemical investigation of 1-Octadecanethiol-modified copper electrodes showcases its effectiveness in corrosion protection .

Scientific Research Applications

Mercury Detection Using Modified Graphene

1-Octadecanethiol has been utilized to modify graphene surfaces for use as heavy metal sensors. Specifically, it forms ordered monolayers on single-layer graphene, allowing the detection of mercury ions at concentrations as low as 10 ppm (Zhang et al., 2010).

Corrosion Protection of Copper

Studies on 1-Octadecanethiol-modified copper electrodes in halide-containing solutions have shown that these monolayers can protect copper against corrosion. The protection ability changes over time, indicating dynamic processes at the electrode/solution interface (Ma et al., 2003).

Effects on Photoluminescence of CdSe Nanocrystals

The binding of 1-Octadecanethiol to CdSe nanocrystal quantum dots significantly affects their photoluminescence intensity and blinking behavior, with potential implications for studies of nanocrystal-ligand binding constants and surface chemistry (Munro & Ginger, 2008).

Structural Analysis via Scanning Tunneling Microscopy

The adlayer structure of 1-Octadecanethiol on surfaces like highly oriented pyrolytic graphite has been investigated, revealing well-ordered self-assembled monolayers and providing insights into molecular orientations (Xu et al., 2001).

Silver Tarnish Resistance

1-Octadecanethiol self-assembling monolayers have been applied to silver surfaces to protect against tarnishing. This application is particularly relevant for mirrors in astronomy, where it preserves reflectivity while reducing tarnish rate (Phillips & Cowley, 2012).

Molecular Electronics

1-Octadecanethiol is used in the construction of metal-molecule-metal junctions for molecular electronics, showcasing its role in creating resistive junctions with estimated resistance values for molecular applications (Kolipaka et al., 2006).

Surface Chemistry on Germanium

The reaction mechanism and thermal stability of 1-Octadecanethiolate self-assembled monolayers on halogenated germanium surfaces have been studied, providing insights into adsorption processes and surface bonding characteristics (Ardalan et al., 2010).

Cholesterol Biosensors

1-Octadecanethiol has been used in creating biosensors, particularly for cholesterol detection using surface plasmon resonance techniques. This demonstrates its application in bioanalytical chemistry and diagnostics (Arya et al., 2006).

Safety And Hazards

1-Octadecanethiol is non-flammable but combustible. It is incompatible with oxidizing agents, strong acids and strong bases, alkali metals, and nitric acid. It can react with water, steam or acids to produce toxic and flammable vapors . It causes skin irritation and is very toxic to aquatic life .

Future Directions

1-Octadecanethiol has been used to fabricate a palladium (Pd)/zinc oxide (ZnO) nanoparticle-based flexible hydrogen sensor with enhanced response and high selectivity at room temperature . This method aims at the stabilization of Au NPs by ODT both inside and at the interface of the Si-oil. It is expected that the concentration of ODT directly controls the diameter of Au NPs to single nanometer sizes . This work opens a new way to improve CO 2 gas diffusion electrolysis via surface molecular engineering .

properties

IUPAC Name

octadecane-1-thiol
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InChI

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

QJAOYSPHSNGHNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCS
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Molecular Formula

CH3(CH2)17SH, Array, C18H38S
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DSSTOX Substance ID

DTXSID0062686
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Molecular Weight

286.6 g/mol
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Physical Description

1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F).
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Flash Point

185 °C, 185 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85
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Product Name

1-Octadecanethiol

CAS RN

2885-00-9, 17322-94-0
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Melting Point

77 °F (NIOSH, 2023), 24-31 °C, 77 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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